molecular formula C12H21NO5 B8229582 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B8229582
M. Wt: 259.30 g/mol
InChI Key: SCKQPFVBRJQINF-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, influencing enzyme activity and protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKQPFVBRJQINF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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